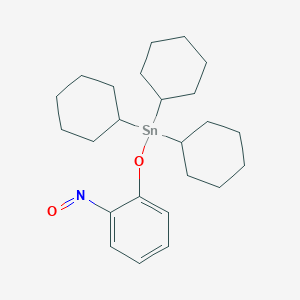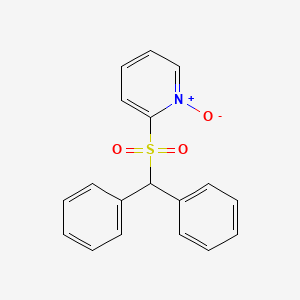
2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine is a compound that features a sulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the introduction of a sulfonyl group to the pyridine ring. One common method is the reaction of pyridine with diphenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity . Additionally, the compound can participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanesulfonyl Chloride: A precursor in the synthesis of 2-(Diphenylmethanesulfonyl)-1-oxo-1lambda~5~-pyridine.
Pyridine Sulfonyl Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Properties
CAS No. |
62381-77-5 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzhydrylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H15NO3S/c20-19-14-8-7-13-17(19)23(21,22)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H |
InChI Key |
WMHALSIAKVXXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
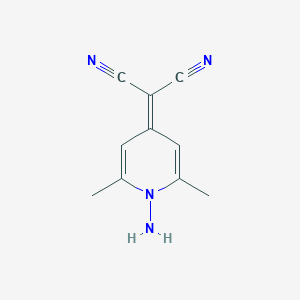
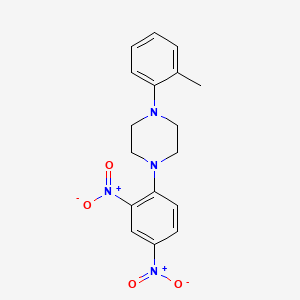
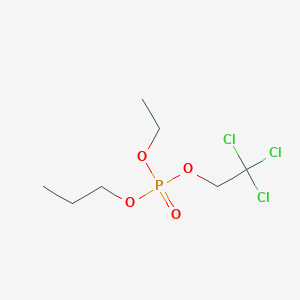
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
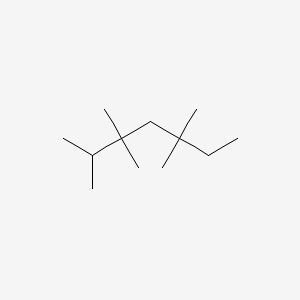
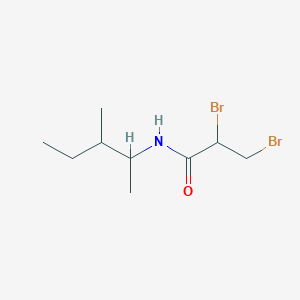
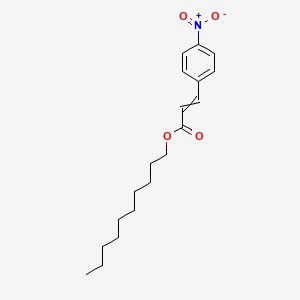
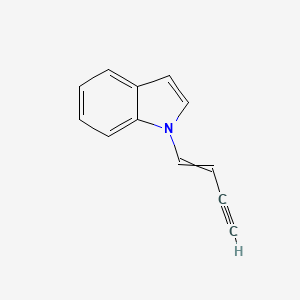

![12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-](/img/structure/B14535890.png)
![N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B14535901.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol](/img/structure/B14535902.png)
